molecular formula C18H25FN2O2 B7043920 N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide

N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide

Cat. No.: B7043920
M. Wt: 320.4 g/mol
InChI Key: VLYNZASPUZCXCT-UHFFFAOYSA-N
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Description

N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluorophenyl group and an oxane ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-13-16(6-3-9-20-13)17(22)21-18(7-10-23-11-8-18)14-4-2-5-15(19)12-14/h2,4-5,12-13,16,20H,3,6-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYNZASPUZCXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)NC2(CCOCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the appropriate piperidine derivative and introduce the fluorophenyl group through a substitution reaction. The oxane ring can be formed via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or boron compounds, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpyridine-4-carboxamide
  • N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide

Uniqueness

N-[4-(3-fluorophenyl)oxan-4-yl]-2-methylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

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